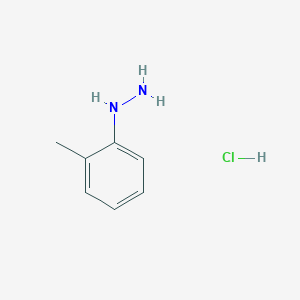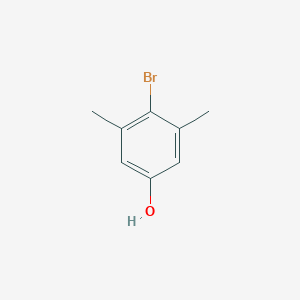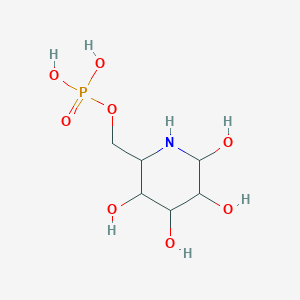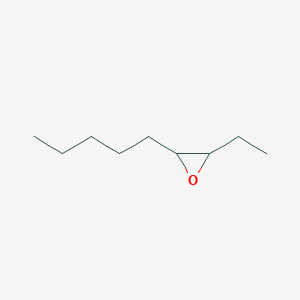
2-Ethyl-3-pentyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-pentyloxirane, also known as ethyl pentene oxide, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid that is widely used in scientific research as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-pentyloxirane is not well understood. However, it is believed that it acts as an electrophile and undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. The resulting products can be used as intermediates in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Ethyl-3-pentyloxirane. However, it is known to be a skin and eye irritant and may cause respiratory irritation if inhaled. It is also toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethyl-3-pentyloxirane in lab experiments is its high reactivity and selectivity. It can undergo ring-opening reactions with a wide range of nucleophiles, which makes it a versatile starting material for the synthesis of various organic compounds. However, its toxicity and irritant properties can pose a risk to researchers and may require special handling and disposal procedures.
Orientations Futures
There are several future directions for the use of 2-Ethyl-3-pentyloxirane in scientific research. One direction is the development of new synthetic methodologies that use 2-Ethyl-3-pentyloxirane as a starting material. Another direction is the synthesis of new chiral epoxides that can be used in the production of pharmaceuticals and agrochemicals. Additionally, the use of 2-Ethyl-3-pentyloxirane in the synthesis of new epoxy resins with improved properties is an area of active research.
Méthodes De Synthèse
The synthesis of 2-Ethyl-3-pentyloxirane can be achieved through the epoxidation of 2-2-Ethyl-3-pentyloxiranepentene using a peracid. One of the most commonly used peracids for this reaction is m-chloroperbenzoic acid (MCPBA). The reaction takes place at room temperature and yields 2-Ethyl-3-pentyloxirane as the major product. The purity of the product can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
2-Ethyl-3-pentyloxirane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of chiral epoxides, which are important building blocks for the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composites.
Propriétés
Numéro CAS |
117842-33-8 |
|---|---|
Nom du produit |
2-Ethyl-3-pentyloxirane |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-ethyl-3-pentyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-9-8(4-2)10-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BRBFKTQUGYOOEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)CC |
SMILES canonique |
CCCCCC1C(O1)CC |
Synonymes |
Oxirane, 2-ethyl-3-pentyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




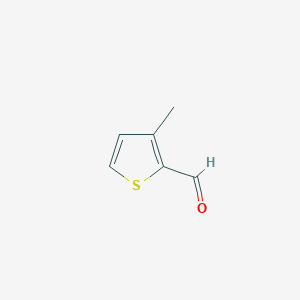
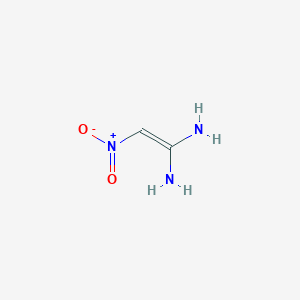
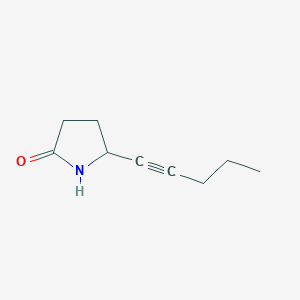
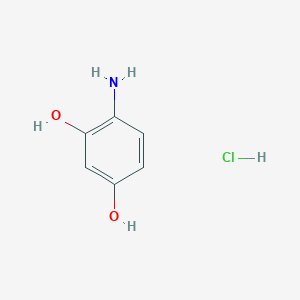
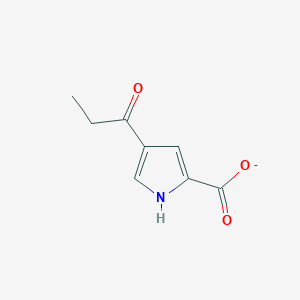
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
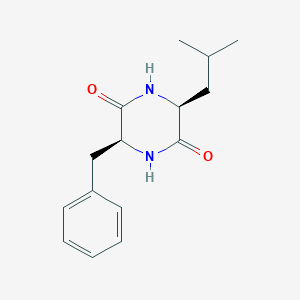
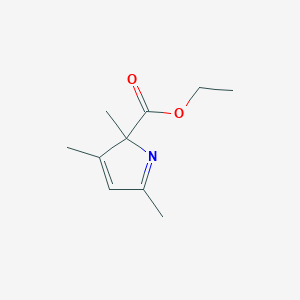
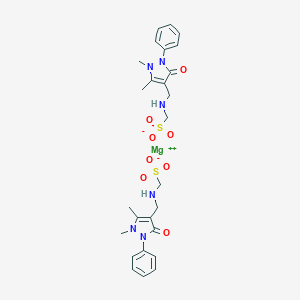
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
